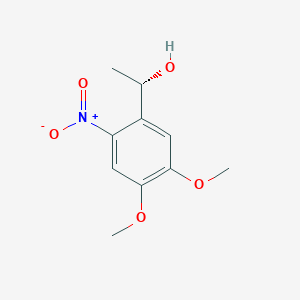

(S)-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO5 |

|---|---|

Molecular Weight |

227.21 g/mol |

IUPAC Name |

(1S)-1-(4,5-dimethoxy-2-nitrophenyl)ethanol |

InChI |

InChI=1S/C10H13NO5/c1-6(12)7-4-9(15-2)10(16-3)5-8(7)11(13)14/h4-6,12H,1-3H3/t6-/m0/s1 |

InChI Key |

KMRZADDYRLREOY-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)O |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)O |

Origin of Product |

United States |

Material Science and Polymer Chemistry:the Hydroxyl Group of S 1 4,5 Dimethoxy 2 Nitrophenyl Ethanol Can Be Functionalized, for Example, by Converting It into a Methacrylate Monomer.sigmaaldrich.compolymerization of Such a Monomer Would Yield a Polymer with Pendant Photolabile Groups, Allowing for the Light Induced Modification of Polymer Properties. the Chirality of the Side Chain Could Influence the Polymer S Secondary Structure or Its Interactions with Other Chiral Molecules.

Enantioselective Reduction Strategies for Precursors

The most direct route to (S)-1-(4,5-dimethoxy-2-nitrophenyl)ethanol involves the asymmetric reduction of the prochiral ketone, 4,5-dimethoxy-2-nitroacetophenone. This transformation can be achieved through several catalytic approaches, including asymmetric catalytic hydrogenation, the use of chiral auxiliaries, and biocatalytic methods.

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective reduction of ketones. This method typically involves the use of a chiral metal catalyst, often based on ruthenium, rhodium, or iridium, complexed with a chiral ligand. The choice of ligand is critical for achieving high enantioselectivity. For the reduction of aromatic ketones like 4,5-dimethoxy-2-nitroacetophenone, ligands such as chiral diphosphines (e.g., BINAP) and chiral diamines are commonly employed.

The reaction mechanism generally involves the coordination of the ketone to the chiral metal complex, followed by the transfer of hydrogen from the metal to the carbonyl carbon. The chiral environment created by the ligand directs the hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The efficiency of this process is influenced by factors such as hydrogen pressure, temperature, solvent, and the specific catalyst-ligand combination. For instance, Ru(II) catalysts coordinated by TolBINAP and a chiral 1,2-diamine have shown high enantioselectivity in the hydrogenation of acetophenone (B1666503) derivatives. The stereochemical outcome is highly dependent on the N-substituents of the diamine ligands.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ru(II)-TolBINAP/Diamine | Acetophenone Derivatives | (R) or (S) | Up to >99% | acs.org |

| Pd(OCOCF3)2/SynPhos | N-Diphenylphosphinyl imines | Not specified | 87-99% | dicp.ac.cn |

| [{RuCl2(p-cymene)}2]/pseudo-dipeptide ligand | Acetophenone derivatives | Not specified | Excellent | sigmaaldrich.com |

Chiral Auxiliary-Mediated Stereocontrol in Synthesis

The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. In this approach, the prochiral precursor, 4,5-dimethoxy-2-nitroacetophenone, is first covalently attached to a chiral auxiliary. This creates a new chiral molecule with a diastereotopic prochiral center. Subsequent reduction of the ketone is then directed by the stereochemistry of the auxiliary, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched alcohol.

| Chiral Auxiliary | Reaction Type | Diastereoselectivity | Reference |

| cis-1-Arylsulfonamido-2-indanol | Reduction of α-keto esters | High | nih.gov |

| Evans Oxazolidinone | Aldol Reaction | High | blogspot.com |

| Pseudoephedrine | Alkylation | High | wikipedia.org |

Biocatalytic Reductions Employing Engineered Enzymes

Biocatalysis has emerged as a green and highly efficient alternative for the synthesis of chiral compounds. Whole-cell biocatalysts (such as yeast and bacteria) and isolated enzymes (such as alcohol dehydrogenases, ADHs) can reduce ketones with high enantioselectivity under mild reaction conditions. For the synthesis of this compound, various microorganisms and their enzymes can be screened for their ability to reduce the corresponding ketone.

Yeast strains, particularly Saccharomyces cerevisiae, are widely used for the asymmetric reduction of aromatic ketones. researchgate.net The reduction is carried out by oxidoreductases within the yeast cells, which utilize cofactors like NADPH. The reaction conditions, such as pH, temperature, and substrate concentration, can be optimized to maximize both conversion and enantiomeric excess. Furthermore, genetically engineered enzymes can be designed to exhibit higher activity and selectivity for specific substrates. For instance, a novel medium-chain alcohol dehydrogenase from Rhodococcus R6 has been successfully used for the asymmetric reduction of various aromatic ketones to their corresponding chiral alcohols with high enantioselectivity. nih.gov

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion | Reference |

| Debaryomyces hansenii P1 | 3-Methoxy acetophenone | (R) | >99% | 82% | researchgate.net |

| Candida zeylanoides P1 | Acetophenone derivatives | (S) or (R) | up to 99% | High | researchgate.net |

| Alcohol Dehydrogenase (ADH440) | Aromatic α-nitroketones | (R) | 92-99% | 79-99% | mdpi.com |

| Rhodococcus R6 (RhADH) | 2-Hydroxyacetophenone | (R) | >99% | High | nih.gov |

Diastereoselective and Kinetic Resolution Techniques

An alternative to the direct enantioselective reduction of the precursor ketone is the separation of a racemic mixture of 1-(4,5-dimethoxy-2-nitrophenyl)ethanol. This can be achieved through derivatization to form diastereomers that can be physically separated, or through kinetic resolution where one enantiomer reacts faster than the other.

Derivatization for Diastereomeric Separation

In this classical resolution method, the racemic alcohol is reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties, such as solubility, and can be separated by techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the individual enantiomers of the alcohol.

For alcohols, common resolving agents include chiral carboxylic acids or their derivatives, which form diastereomeric esters. The success of this method depends on the ease of formation and separation of the diastereomers, as well as the efficiency of the cleavage step to recover the pure enantiomer without racemization.

Enzymatic and Non-Enzymatic Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In an ideal kinetic resolution, one enantiomer is consumed to form a product, leaving the unreacted enantiomer in high enantiomeric purity. The maximum theoretical yield for the recovery of the unreacted enantiomer is 50%.

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation. In the presence of an acyl donor (like vinyl acetate), a lipase (B570770) can selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted alcohol. For example, lipase-catalyzed kinetic resolution of (R/S)-1-(2-furyl)ethanol using vinyl acetate (B1210297) as the acyl donor has been reported to be highly effective. jocpr.com

Non-Enzymatic Kinetic Resolution: Non-enzymatic methods often employ chiral catalysts to achieve kinetic resolution. For instance, amidine-based catalysts have been shown to be highly effective for the kinetic resolution of secondary benzylic alcohols through enantioselective acylation. nih.gov The choice of catalyst and reaction conditions can significantly influence the selectivity factor (s), which is a measure of the relative rate of reaction of the two enantiomers. A high selectivity factor is crucial for achieving high enantiomeric excess for both the product and the unreacted starting material.

| Resolution Method | Catalyst/Enzyme | Substrate Type | Enantiomeric Excess (ee) | Selectivity Factor (s) | Reference |

| Enzymatic Acylation | Porcine Pancreatic Lipase | Primary allenic alcohols | High | 115 | |

| Non-enzymatic Acylation | Amidine-Based Catalysts | Secondary benzylic alcohols | High | Up to 355 | nih.govwikipedia.org |

| Enzymatic Esterification | Lipase | (R,S)-1-(2-furyl)ethanol | High | Not specified | jocpr.com |

Chemoselective Transformations in Complex Synthetic Routes

The strategic utility of this compound is most evident in its application within multi-step syntheses, where the selective manipulation of its functional groups is paramount. The presence of a nitro group, a hydroxyl group, and an aromatic ring allows for a variety of chemoselective transformations, enabling the construction of complex molecular architectures.

A primary and highly significant transformation is the selective reduction of the aromatic nitro group to an aniline. This conversion is a critical step in the synthesis of many pharmaceutical compounds and other fine chemicals. The challenge lies in achieving this reduction without affecting other sensitive functional groups, particularly the chiral hydroxyl group. Various methods have been developed to address this, including catalytic hydrogenation using specific catalysts that favor the reduction of the nitro group over hydrogenolysis of the benzylic alcohol.

For instance, the use of catalysts like palladium on carbon (Pd/C) under controlled conditions, or more advanced systems such as those employing triethylsilane as a transfer hydrogenating agent, can achieve high chemoselectivity. Metal-free reduction methods, for example using tetrahydroxydiboron (B82485) in water, also offer a mild and selective alternative for converting aromatic nitro compounds to their corresponding amines while preserving other functionalities.

Furthermore, the hydroxyl group of this compound can be selectively protected or activated for subsequent reactions. Protection strategies, such as the formation of silyl (B83357) ethers or acetals, allow other parts of the molecule to be modified without interference from the alcohol. Conversely, activation of the hydroxyl group, for example by conversion to a tosylate or mesylate, facilitates nucleophilic substitution reactions, enabling the introduction of new functional groups at the stereogenic center with inversion of configuration if desired. These selective transformations underscore the importance of this chiral building block in the modular assembly of complex target molecules.

Sustainable and Green Chemistry Principles in Chiral Synthesis of this compound

The synthesis of enantiomerically pure compounds like this compound is increasingly guided by the principles of green and sustainable chemistry. These principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Biocatalysis stands out as a cornerstone of green chemistry in the synthesis of this chiral alcohol. The use of whole-cell biocatalysts (e.g., yeast strains like Lactobacillus kefiri) or isolated enzymes (alcohol dehydrogenases) for the asymmetric reduction of the prochiral ketone, 4,5-dimethoxy-2-nitroacetophenone, embodies several green chemistry principles. jrfglobal.com These reactions are typically performed in aqueous media under mild temperature and pressure conditions, significantly reducing the need for volatile and often toxic organic solvents. nih.gov

The high selectivity of enzymes often eliminates the need for protecting groups, thereby shortening synthetic routes and reducing waste. Furthermore, the catalysts themselves are biodegradable and derived from renewable resources. The efficiency of biocatalytic processes can be quantified using green chemistry metrics such as the E-factor (Environmental Factor), which measures the amount of waste produced per unit of product, and Atom Economy, which calculates the proportion of reactant atoms incorporated into the final product. Biocatalytic routes to chiral alcohols generally exhibit more favorable E-factors compared to traditional chemical methods that may employ stoichiometric amounts of chiral reagents.

Below is an interactive data table summarizing various biocatalysts used for the asymmetric reduction of acetophenone derivatives, which is the key reaction for the synthesis of this compound.

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion |

| Lactobacillus kefiri P2 | Acetophenone | (S)-1-phenylethanol | >99% | High |

| Alcohol Dehydrogenase (ADH) from Rhodococcus R6 | 2-Hydroxyacetophenone | (R)-1-phenyl-1,2-ethanediol | >99% | High |

| Daucus carota (carrot) homogenate | Quinoxaline ketones | (R)-alcohols | >98% | High |

| Alcohol Dehydrogenase from Thermoanaerobacter sp. | Acetophenone | (S)-1-phenylethanol | >99.5% | 98% |

This data highlights the effectiveness of biocatalysis in achieving high enantioselectivity and conversion rates for the synthesis of chiral aromatic alcohols.

Photodecomposition Mechanisms of Ortho-Nitrobenzyl Derivatives

The photodecomposition of ortho-nitrobenzyl compounds is a nuanced process initiated by the absorption of light, which triggers a cascade of intramolecular reactions. This process is central to their function as photocleavable moieties. researchgate.net

Intramolecular Hydrogen Abstraction and Rearrangement Pathways

The cornerstone of the photodecomposition mechanism for ortho-nitrobenzyl derivatives is an intramolecular hydrogen abstraction. oup.com Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic position. This transfer is a critical step, leading to the formation of a transient aci-nitro intermediate. oup.comacs.orgnih.gov This intermediate is unstable and undergoes further rearrangement. acs.orgnih.gov

The pathway then proceeds through the cyclization of the aci-nitro intermediate to form a benzisoxazolidine-type species. rsc.org Subsequent ring-opening and rearrangement lead to the ultimate products: a nitroso-carbonyl compound and the released alcohol or other protected molecule. researchgate.netoup.comrsc.org Specifically for ortho-nitrobenzyl alcohols, the reaction yields the corresponding 2-nitrosobenzaldehyde or 2-nitrosoacetophenone. rsc.org This fundamental mechanism, first recognized decades ago, has been substantiated and refined through modern spectroscopic and computational methods. rsc.org The efficiency of this hydrogen abstraction can be influenced by the geometry and distance between the nitro group and the benzylic hydrogen, with studies showing that the transfer can occur even with significant deviation from linearity. researchgate.net

Excited State Dynamics and Electron Transfer Processes

The photochemical journey of ortho-nitrobenzyl derivatives begins with the absorption of a photon, which promotes the molecule to an electronically excited state. youtube.com The subsequent events are governed by complex excited-state dynamics. rsc.org Upon excitation, a short-lived excited singlet state is generated. acs.orgnih.gov This singlet state can decay through several pathways, including intersystem crossing to a longer-lived triplet state or direct hydrogen transfer to form the aci-nitro intermediate. acs.orgnih.govrsc.org

For many nitroaromatic compounds, intersystem crossing to the triplet manifold is an extremely rapid, sub-picosecond process, representing one of the strongest known couplings between singlet and triplet states in organic molecules. rsc.orgnih.gov In the case of 4,5-dimethoxy-2-nitrobenzyl alcohol, a triplet state with charge-transfer character has been detected following laser pulse excitation. nih.gov The reaction can proceed from both the singlet and triplet excited states. rsc.org These excited states are stronger oxidizing and reducing agents than their ground state counterparts, which facilitates electron transfer processes. youtube.com The nature of the excited state, whether it has more local n-π* or charge-transfer character, can significantly influence the efficiency of the photoreaction. oup.com

Kinetic Isotope Effects in Photochemically Triggered Reactions

The intramolecular hydrogen abstraction step is a key rate-determining factor in the photodecomposition of ortho-nitrobenzyl derivatives. Evidence for this comes from studies on kinetic isotope effects (KIE). The photolysis of o-nitrobenzyl alcohol derivatives exhibits a significant KIE at the benzylic center, with values reported as high as 8.3. nih.gov This indicates that the cleavage of the C-H bond at this position is a critical part of the reaction mechanism.

Interestingly, for some derivatives, the KIE has been found to be wavelength-dependent, which suggests the involvement of higher excited states in the reaction. nih.gov The substitution of hydrogen with deuterium (B1214612) at the benzylic position provides a method to alter the quantum yield of the reaction without changing the absorbance properties of the molecule, offering a way to fine-tune reaction rates. nih.gov

Influence of Substituent Effects on Photoreactivity and Quantum Yields

The efficiency of the photocleavage process, quantified by the quantum yield (Φ), is highly dependent on the substitution pattern of the ortho-nitrobenzyl scaffold. researchgate.net Substituents on both the aromatic ring and at the benzylic (α) position can exert significant electronic and steric effects. nih.govresearchgate.net

Electron-donating groups, such as the 4,5-dimethoxy groups present in this compound, can red-shift the absorption spectra. nih.gov However, these substituents can also introduce an intramolecular charge-transfer character to the excited state, which may lead to lower uncaging quantum yields. oup.com A balance between local n-π* excitation and charge-transfer excitation is crucial for manipulating the quantum efficiency. oup.com For instance, a systematic study on nitrobiphenyl scaffolds with various amino substituents showed that chromophores with carbazole (B46965) and phenothiazine (B1677639) units exhibited higher quantum yields compared to those with diphenylamine (B1679370) substituents. oup.com

Substituents at the α-carbon also strongly influence the rate of photolysis. For example, the rates of photolysis for N-(2-nitrobenzyl)urea derivatives were found to vary significantly with different α-substituents (e.g., methyl, carboxymethyl, carboxy). nih.gov The quantum yields for these derivatives also showed a dependence on the α-substituent. nih.gov Furthermore, the nature of the leaving group itself plays a critical role. The quantum efficiency of release correlates with the stabilization that the leaving group provides to a radical-like transition state, as radical-stabilizing groups weaken the C-H bond that is cleaved during the intramolecular hydrogen atom transfer. researchgate.netrsc.org

| Compound | Substituent at α-position | Quantum Yield (Φ) | Irradiation Wavelength (nm) |

|---|---|---|---|

| N-(2-nitrobenzyl)urea | -H | 0.81 | 308 |

| N-(α-methyl-2-nitrobenzyl)urea | -CH3 | 0.64 | 308 |

| N-(α-carboxy-2-nitrobenzyl)urea | -COOH | 0.56 | 308 |

Wavelength Dependence and Photoselective Activation Studies

The photochemical reaction of ortho-nitrobenzyl derivatives is initiated by the absorption of light, and the wavelength of this light can be a critical parameter. researchgate.net The absorption spectra of these compounds, including this compound, typically lie in the UV region. nih.gov The presence of electron-donating substituents, such as dimethoxy groups, can shift the absorption to longer wavelengths (a bathochromic or red shift), which can be advantageous for applications where lower energy light is preferred to minimize potential damage to biological samples. oup.comacs.orgnih.gov

Studies have demonstrated that it is possible to achieve selective cleavage of different photolabile groups within the same system by using light of different wavelengths. nih.gov For example, a combination of a nitrobenzyl derivative and a coumarin-based system allowed for selective release by switching between 365 nm and 405 nm light. nih.gov This concept of "orthogonal" deprotection offers sophisticated control over chemical and biological processes. Furthermore, the quantum yield of photolysis can sometimes be wavelength-dependent, as seen in the kinetic isotope effect studies, suggesting that different excited states can be accessed and participate in the reaction depending on the excitation energy. nih.gov

Elucidation of Photochemical Intermediates and Transient Species

The direct observation and characterization of short-lived intermediates are crucial for a complete understanding of the photochemical mechanism. Techniques such as femtosecond transient absorption and stimulated Raman spectroscopy have been instrumental in probing the excited-state intermediates that lead to the formation of the key aci-nitro species. acs.orgnih.gov

Upon laser flash photolysis of ortho-nitrobenzyl compounds, the formation of the aci-nitro intermediate is readily observed. nih.gov This species has a characteristic absorption spectrum and its decay kinetics can be monitored. For 4,5-dimethoxy-2-nitrobenzyl alcohol, in addition to the aci-nitro intermediate, a transient triplet state with charge-transfer character was also detected. nih.gov The aci-nitro intermediate is subsequently converted into the final nitroso product. nih.gov Time-resolved infrared (TRIR) spectroscopy has also been employed to identify transient species, such as hydrated nitroso compounds and benzisoxazolidine intermediates, providing further detail on the reaction pathway. rsc.org The study of these transient species confirms the multi-step nature of the photodecomposition and allows for a detailed mapping of the potential energy surfaces involved in the reaction. acs.orgnih.govrsc.org

Derivatization Chemistry and Analog Design of S 1 4,5 Dimethoxy 2 Nitrophenyl Ethanol

Synthetic Transformations of the Secondary Alcohol Moiety

The secondary alcohol is a key functional group that provides a primary site for structural diversification through a variety of well-established chemical reactions.

Esterification and Etherification for Functional Diversification

The hydroxyl group of (S)-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol can be readily converted into esters and ethers to introduce a wide range of functional groups, thereby modifying the molecule's steric and electronic properties.

Esterification: A common method for converting secondary alcohols to esters is the Steglich esterification. This reaction utilizes a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jove.comjove.com The mild, room-temperature conditions of the Steglich esterification are particularly advantageous for substrates that may be sensitive to acid or heat, preserving the stereochemical integrity of the chiral center. wikipedia.orgorganic-chemistry.org This method allows for the coupling of the alcohol with a diverse range of carboxylic acids, including sterically hindered ones.

Etherification: The Williamson ether synthesis is a fundamental and versatile method for preparing ethers from alcohols. chemistrytalk.orgbyjus.com The reaction proceeds via an SN2 mechanism where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide then displaces a halide or other suitable leaving group from an organohalide or organosulfonate. masterorganicchemistry.comwikipedia.org For a secondary alcohol like this compound, the best results are achieved when it is used as the alkoxide component, reacting with a primary alkyl halide to minimize competing elimination reactions. youtube.com

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Steglich Esterification | Carboxylic Acid (R-COOH), DCC or EDC, DMAP (cat.), Aprotic solvent (e.g., CH₂Cl₂, Acetonitrile), Room Temperature | Ester (R-COO-R') | jove.comjove.comwikipedia.org |

| Williamson Ether Synthesis | 1) Strong Base (e.g., NaH); 2) Primary Alkyl Halide (R-X), Aprotic solvent (e.g., THF, DMF) | Ether (R-O-R') | byjus.commasterorganicchemistry.comwikipedia.org |

Oxidation and Subsequent Functional Group Interconversions

Oxidation of the secondary alcohol in this compound provides the corresponding ketone, 4,5-Dimethoxy-2-nitroacetophenone. This transformation is a key step in analog design, as the resulting carbonyl group can undergo a vast number of further reactions. A variety of oxidizing agents can be employed for this conversion, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC), manganese reagents, or milder, more modern methods such as Swern or Dess-Martin periodinane oxidations. The synthesis of 4,5-Dimethoxy-2-nitroacetophenone has been reported via the nitration of 4,5-dimethoxyacetophenone, confirming the stability of this ketone structure. researchgate.net

The resulting acetophenone (B1666503) is a valuable intermediate. The carbonyl group can be subjected to reactions such as:

Reductive amination: To introduce new amine functionalities.

Wittig reaction: To form alkenes.

Aldol condensation: To form α,β-unsaturated ketones.

Grignard or organolithium addition: To generate tertiary alcohols.

These subsequent transformations open up numerous pathways for creating a library of structurally diverse compounds based on the original chiral scaffold.

Modifications of the Aromatic Ring System

The dimethoxynitrophenyl core offers multiple sites for modification through electrophilic aromatic substitution and reduction of the nitro group.

Electrophilic Aromatic Substitution Reactions on the Dimethoxynitrophenyl Core

The regioselectivity of electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents. The two methoxy (B1213986) (-OCH₃) groups at positions C4 and C5 are strong activating groups and are ortho, para-directors. The nitro (-NO₂) group at C2 is a strong deactivating group and a meta-director.

The available positions for substitution are C3 and C6.

The -OCH₃ group at C4 directs electrophiles to its ortho position, C3.

The -OCH₃ group at C5 directs electrophiles to its ortho position, C6.

The -NO₂ group at C2 directs electrophiles to its meta position, C6.

The powerful activating effect of the methoxy groups generally outweighs the deactivating effect of the nitro group. Both the C5-methoxy and C2-nitro groups direct incoming electrophiles to the C6 position, making it the most probable site of substitution. The C3 position is activated by only the C4-methoxy group. Therefore, reactions like halogenation (e.g., with Br₂/FeBr₃) or further nitration (e.g., with HNO₃/H₂SO₄) are expected to yield predominantly the 6-substituted product. wikipedia.orgmsu.edu Harsh reaction conditions may be required to overcome the deactivating effect of the nitro group. acs.org

Reduction of the Chemistry of the Nitro Group and Subsequent Amine Functionalization

The nitro group is a versatile functional group primarily because it can be readily reduced to an aniline, which is a gateway to a wide range of further chemical modifications. The reduction of the nitro group in nitrophenyl ethanol (B145695) derivatives can be achieved using various reagents.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).

Metal/Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (CH₃COOH). researchgate.net

Hydride Reagents: While powerful hydrides like LiAlH₄ can reduce nitro groups, milder reagents are often preferred to avoid reduction of other functional groups. Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be effective. For instance, the reduction of the similar 1-(2,5-dimethoxyphenyl)-2-nitroethyl alcohol to 2-amino-1-(2,5-dimethoxyphenyl)ethanol has been achieved in high yield using NaBH₄ in ethanol. google.comchemicalbook.com

| Reagent System | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Fe / CH₃COOH | Ethyl Acetate (B1210297) / Water | Reflux | researchgate.net |

| SnCl₂·2H₂O / HCl | Ethanol | Reflux | google.com |

| H₂ / Pd/C | Ethanol or Methanol | Room Temperature, Atmospheric Pressure | google.com |

| NaBH₄ | Ethanol | -10 °C to Room Temperature | google.comchemicalbook.com |

The resulting amino alcohol, (S)-1-(2-amino-4,5-dimethoxyphenyl)ethanol, is a valuable intermediate. The primary aromatic amine can undergo numerous reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, related amino ethanone (B97240) compounds have been acylated using chloroacetyl chloride. google.com

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. nih.gov

Diazotization: Conversion to a diazonium salt, which can then be replaced by a wide variety of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines. researchgate.net

Construction of Advanced Chiral Intermediates from this compound

The inherent chirality of this compound makes it a valuable starting material for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which it is typically removed. rsc.org While this specific molecule may not be a classical chiral auxiliary, its stereocenter can be used to influence the formation of new stereocenters in a molecule, making it a chiral building block.

The reduction of the nitro group leads to the formation of (S)-1-(2-amino-4,5-dimethoxyphenyl)ethanol. Chiral 1,2-amino alcohols are a privileged structural motif in medicinal chemistry and serve as precursors to chiral ligands for asymmetric catalysis. acs.orgnih.govnih.gov For example, chiral amino alcohols are used to create ligands for the enantioselective addition of organozinc reagents to aldehydes. rsc.org The (S)-configuration of the alcohol and the adjacent amine in the reduced product can be exploited to synthesize complex molecules with controlled stereochemistry, such as pharmaceutical intermediates for drugs like beta-blockers or antipsychotics. nih.govmdpi.com The combination of the chiral center and the synthetically versatile aromatic ring provides a powerful platform for the construction of advanced, enantiomerically pure target molecules.

Rational Design and Synthesis of Photoactivatable Analogues with Tunable Properties

The parent compound, this compound, serves as a foundational scaffold for the development of a diverse range of photoactivatable analogues. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety derived from this compound is a well-established photolabile protecting group (PPG), often referred to as a "caging" group. The rational design of analogues focuses on strategic modifications of this DMNB core to fine-tune its photochemical properties, thereby tailoring the resulting caged compounds for specific biological applications. The key tunable properties include the wavelength of activation (absorption maximum, λmax), the efficiency of photolysis (quantum yield, Φ), and the efficiency of two-photon absorption (two-photon action cross-section, δu).

The synthetic versatility of the DMNB scaffold allows for systematic alterations to its structure. These modifications are guided by an understanding of the structure-property relationships that govern the photochemistry of o-nitrobenzyl compounds. The primary strategies for derivatization involve introducing various substituents onto the aromatic ring and modifying the benzylic position. These changes can profoundly influence the electronic and steric characteristics of the molecule, leading to predictable shifts in its photochemical behavior.

For instance, extending the π-conjugation of the aromatic system by introducing electron-donating or electron-withdrawing groups can shift the absorption maximum to longer, less phototoxic wavelengths. This is a critical consideration for in vivo applications where minimizing cellular damage is paramount. Furthermore, modifications at the benzylic position can influence the rate of the photorelease of the caged molecule.

The following sections detail the research findings concerning the rational design and synthesis of these photoactivatable analogues, supported by comparative data on their photochemical properties.

Structure-Property Relationships and Photochemical Tuning

The photochemical properties of DMNB analogues can be systematically tuned by introducing different substituents at various positions on the 2-nitrobenzyl core. The electronic nature and position of these substituents directly impact the absorption spectrum and the quantum yield of uncaging.

Table 1: Photochemical Properties of Substituted o-Nitrobenzyl Derivatives

| Derivative | Substituent Pattern | λmax (nm) | Quantum Yield (Φu) | Two-Photon Uncaging Cross-Section (δu) (GM) |

| DMNB | 4,5-Dimethoxy | 343 | 0.006 | 0.04 |

| ANB | 4-Acetyl | 320 | 0.009 | - |

| CNB | 4-Cyano | 306 | 0.011 | - |

| Br-DMNB | 3-Bromo-4,5-dimethoxy | 345 | 0.003 | 0.02 |

| DEAC | 4,5-Bis(diethylamino) | 428 | 0.001 | 0.1 |

Data sourced from scientific literature exploring o-nitrobenzyl photolabile protecting groups. The values for DMNB are provided as a baseline for comparison.

The data in Table 1 illustrates several key structure-property relationships:

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups such as acetyl (ANB) and cyano (CNB) at the 4-position leads to a blue-shift in the absorption maximum (λmax) compared to the parent DMNB. Interestingly, these groups can also lead to a modest increase in the quantum yield of uncaging (Φu).

Electron-Donating Groups: Conversely, the introduction of strong electron-donating groups, such as the bis(diethylamino) groups in the DEAC derivative, results in a significant red-shift of the absorption maximum to 428 nm. This shift into the visible region is highly desirable for biological applications to minimize photodamage. However, this significant red-shift is often accompanied by a decrease in the quantum yield.

Halogenation: The addition of a bromine atom at the 3-position of the DMNB scaffold (Br-DMNB) has a minor effect on the absorption maximum but leads to a decrease in both the one-photon and two-photon uncaging efficiencies.

Two-Photon Properties: The two-photon uncaging cross-section (δu) is a measure of the efficiency of uncaging upon simultaneous absorption of two lower-energy photons. The data shows that structural modifications also impact this property. For instance, the DEAC derivative, while having a low one-photon quantum yield, exhibits a higher two-photon uncaging cross-section compared to DMNB, making it potentially more suitable for applications requiring high spatial resolution.

Synthesis of Photoactivatable Analogues

The synthesis of these rationally designed analogues typically starts from commercially available or readily synthesized substituted o-nitrotoluenes or o-nitrobenzaldehydes. A general synthetic strategy involves the following key steps:

Functionalization of the Benzylic Position: The methyl group of a substituted o-nitrotoluene can be brominated using N-bromosuccinimide (NBS) under radical initiation conditions to introduce a leaving group at the benzylic position. Alternatively, a substituted o-nitrobenzaldehyde can be reduced to the corresponding alcohol, which can then be converted to a halide or other suitable leaving group.

Introduction of the Leaving Group: The resulting benzylic bromide or other activated species can then be used to alkylate the molecule to be "caged." This can be an alcohol, amine, carboxylic acid, or other functional group, leading to the formation of the photoactivatable caged compound.

Purification: The final caged compound is typically purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

The specific synthetic route can be adapted based on the desired substituents on the aromatic ring and the nature of the molecule to be caged. The modularity of this synthetic approach allows for the creation of a wide library of photoactivatable compounds with a range of tunable properties.

Applications As a Versatile Chemical Building Block and Photolabile Unit in Chemical Research

Role in Asymmetric Organic Synthesis

The presence of a defined stereocenter makes (S)-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol a valuable chiral building block. In principle, such chiral alcohols are foundational materials for the synthesis of enantiomerically pure complex molecules, either by acting as a source of chirality that is incorporated into the final product or by serving as a temporary chiral auxiliary to direct the stereochemical outcome of a reaction.

Chiral secondary alcohols are important precursors for the synthesis of a wide array of complex bioactive compounds, including pharmaceuticals and natural products. The hydroxyl group can be readily transformed into other functional groups, and the inherent chirality of the molecule can be transferred to new stereocenters created during a synthetic sequence. While this compound possesses the necessary structural attributes for this purpose, specific examples of its direct incorporation into complex molecular scaffolds are not extensively documented in publicly available literature. However, the general strategy would involve using the (S)-configured secondary alcohol to establish a key stereocenter from which the rest of a complex molecule is constructed.

The development of new chiral ligands is a cornerstone of asymmetric catalysis, a field that relies on catalysts to selectively produce one enantiomer of a chiral product. Chiral alcohols are frequently used as starting materials for the synthesis of these ligands. The hydroxyl group provides a convenient handle for attaching the alcohol to a larger ligand scaffold, while the chiral center influences the three-dimensional environment around the metal center in a catalyst complex.

Theoretically, this compound could be derivatized to form various classes of chiral ligands. For instance, it could be used to synthesize P,N-ligands (phosphine-nitrogen), which are effective in many metal-catalyzed reactions. The synthesis would involve replacing the hydroxyl group with a phosphorus-containing moiety and utilizing the aromatic ring for further functionalization. Despite this potential, the application of this specific alcohol in the synthesis of widely used chiral ligands or organocatalysts has not been prominently reported.

Integration into Photochemically Triggered Release Systems for Chemical Entities

The 4,5-dimethoxy-2-nitrobenzyl moiety, often referred to as the nitroveratryl group, is a well-established photolabile protecting group (PPG), or "photocage." This functionality allows for the covalent attachment of another molecule, masking its activity until it is released by irradiation with light. The this compound framework is an integral part of this class of PPGs.

Photolabile protecting groups are designed to be stable under typical chemical conditions but cleavable upon exposure to light of a specific wavelength, offering precise spatial and temporal control over the release of a protected chemical entity. The 2-nitrobenzyl group is one of the most widely used PPG scaffolds.

The core mechanism of photolysis for 2-nitrobenzyl derivatives involves the following key steps:

Photoexcitation : Upon absorption of UV-A light (typically 350-420 nm), the nitro group is excited.

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.

Rearrangement and Cleavage : This intermediate undergoes a rapid rearrangement, leading to the release of the protected molecule (the "caged" compound) and the formation of a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.

The inclusion of two methoxy (B1213986) groups at the 4- and 5-positions, as in the subject compound, is a critical design feature. These electron-donating groups shift the absorption maximum to longer wavelengths (around 350 nm), which is advantageous for biological applications as it reduces potential damage to cells and tissues caused by higher-energy UV light. A summary of common photolabile protecting groups and their typical cleavage wavelengths is provided in Table 1.

| Photolabile Group | Core Structure | Typical Cleavage Wavelength (nm) | Key Features |

|---|---|---|---|

| 2-Nitrobenzyl (NB) | C₆H₄(NO₂)-CH₂- | ~300-350 | Classic PPG, widely used. |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB or Nitroveratryl) | (CH₃O)₂C₆H₂(NO₂)-CH₂- | ~350-400 | Red-shifted absorption, improved quantum yield. |

| Coumarin-4-ylmethyl | C₉H₅O₂-CH₂- | ~350-400 | Often exhibits high quantum efficiency and fluorescence. |

| p-Hydroxyphenacyl (pHP) | HOC₆H₄(CO)-CH₂- | ~300-365 | Undergoes skeletal rearrangement upon photolysis. |

The principles of photolabile chemistry extend from protecting small molecules to creating dynamic, "smart" materials. Photoresponsive polymers and hydrogels can be synthesized by incorporating photolabile units, such as the 4,5-dimethoxy-2-nitrophenyl moiety, into their structure. These materials can change their properties—such as structure, solubility, or mechanical strength—in response to a light stimulus.

For example, a hydrogel network can be cross-linked using linkers containing the nitroveratryl group. Upon irradiation, these cross-links are cleaved, causing the hydrogel to dissolve or degrade in a controlled manner. This technology is highly valuable for applications in drug delivery, where a therapeutic agent can be encapsulated within the hydrogel and released on demand with light, and in tissue engineering, where light can be used to create complex, three-dimensional patterns within a material to guide cell growth.

Utilization in Controlled Chemical Reactions and Reaction Quenching

The photolabile nature of the 4,5-dimethoxy-2-nitrophenyl group can be exploited to control the timing of chemical reactions. A reactant or catalyst can be "caged" with this group, rendering it inactive. The reaction is initiated only when the mixture is exposed to light, which releases the active species. This provides a high degree of control over reaction initiation that is not possible with conventional methods like heating.

Furthermore, aromatic nitro compounds are known to act as fluorescence quenchers. This process occurs when the nitro compound interacts with an excited-state fluorophore, causing the fluorophore to return to its ground state without emitting light (a non-radiative transition). This quenching can occur through mechanisms such as photoinduced electron transfer (PET). While not a direct application for reaction control in the same way as photocaging, this property is relevant in the design of photosensors and in studying reaction mechanisms where fluorescence monitoring is used. The efficiency of quenching often correlates with the electron-accepting ability of the nitro compound.

Theoretical and Computational Chemistry of S 1 4,5 Dimethoxy 2 Nitrophenyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (S)-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol. These computational methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Key predicted electronic properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO would be concentrated on the electron-deficient nitro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. Regions of negative potential (red/yellow) are anticipated around the oxygen atoms of the nitro and methoxy (B1213986) groups, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would likely be found around the hydrogen atoms, particularly the hydroxyl proton.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

A hypothetical data table of such calculated parameters is presented below. These values are illustrative and would require specific DFT calculations (e.g., using a B3LYP functional with a 6-31G(d,p) basis set) for verification.

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.67 eV | Propensity to accept electrons |

Modeling of Stereoselective Reaction Pathways and Transition States

Computational modeling is a powerful tool for understanding the mechanisms of stereoselective reactions involving chiral molecules like this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and the structures of transition states.

For the (S)-enantiomer, reactions involving the chiral center (the carbon atom bonded to the hydroxyl group) would be of primary interest. For example, in an esterification or etherification reaction, the approach of the reagent to the hydroxyl group will be influenced by the steric hindrance of the other substituents on the chiral carbon.

Modeling of such a reaction would involve:

Locating Transition States: Computational algorithms are used to find the geometry of the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction.

Comparing Diastereomeric Transition States: To understand the origin of stereoselectivity, one would model the transition states leading to the different possible stereoisomeric products. For instance, in a reaction with a chiral reagent, two diastereomeric transition states would be possible. The difference in the calculated energies of these transition states (ΔΔG‡) would allow for a prediction of the diastereomeric excess (d.e.) of the product.

A hypothetical comparison of transition state energies for a reaction of this compound with a chiral acylating agent is shown below.

| Transition State | Relative Energy (kcal/mol) | Predicted Product |

| TS1 (leading to R,S-diastereomer) | 0 | Major |

| TS2 (leading to S,S-diastereomer) | +2.5 | Minor |

This energy difference would suggest a preference for the formation of the R,S-diastereomer.

Conformational Analysis and Studies on Chiral Recognition

The three-dimensional structure and flexibility of this compound are critical to its function, particularly in how it interacts with other chiral molecules—a process known as chiral recognition. Conformational analysis involves identifying the stable low-energy arrangements of the atoms in the molecule.

The primary sources of conformational flexibility in this molecule are the rotation around the C-C bond connecting the ethanol (B145695) side chain to the phenyl ring and the orientation of the methoxy groups.

Computational approaches to conformational analysis include:

Potential Energy Scans: Systematically rotating specific dihedral angles and calculating the energy at each step to identify energy minima (stable conformers) and energy maxima (rotational barriers).

Molecular Dynamics Simulations: Simulating the movement of the atoms over time to explore the conformational space and identify the most populated conformations.

In the context of chiral recognition, computational docking studies can be performed. This involves modeling the interaction of this compound with a chiral receptor, such as an enzyme or a chiral stationary phase used in chromatography. These models can predict the preferred binding mode and the strength of the interaction, often highlighting the key intermolecular forces (e.g., hydrogen bonding, π-π stacking) responsible for the enantioselective recognition. For example, the hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking interactions.

Photophysical Property Predictions and Excitation Dynamics.

The presence of the nitroaromatic chromophore in this compound suggests that it will exhibit interesting photophysical properties. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting the electronic absorption and emission spectra of molecules.

Key photophysical properties that can be predicted include:

Absorption Spectrum: TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. The absorption spectrum is expected to be dominated by π-π* transitions within the aromatic system.

Excitation Dynamics: Upon absorption of a photon, the molecule is promoted to an excited electronic state. Computational studies can model the relaxation pathways from this excited state. For nitroaromatic compounds, these pathways can include fluorescence, phosphorescence, and non-radiative decay, often involving intramolecular charge transfer (ICT) from the electron-rich part of the molecule to the electron-withdrawing nitro group.

Dipole Moments: The dipole moment of the molecule can change significantly upon excitation, which can be calculated. This change influences the molecule's interaction with solvents and external electric fields.

A hypothetical table of predicted photophysical data is provided below.

| Property | Predicted Value (Illustrative) | Description |

| λmax (absorption) | 350 nm | Wavelength of maximum light absorption |

| Oscillator Strength | 0.45 | Intensity of the electronic transition |

| λmax (fluorescence) | 480 nm | Wavelength of maximum light emission |

| Ground State Dipole Moment | 3.5 D | Measure of charge separation in the ground state |

| Excited State Dipole Moment | 8.2 D | Measure of charge separation in the excited state |

These computational predictions provide a framework for understanding the fundamental chemical and physical properties of this compound. Experimental validation would be necessary to confirm these theoretical findings.

Emerging Research Frontiers and Future Directions in S 1 4,5 Dimethoxy 2 Nitrophenyl Ethanol Chemistry

Development of Novel and More Efficient Synthetic Pathways

The efficient and enantiomerically pure synthesis of (S)-1-(4,5-dimethoxy-2-nitrophenyl)ethanol is paramount for its future applications. Traditional synthesis involves the reduction of the corresponding prochiral ketone, 4,5-dimethoxy-2-nitroacetophenone. researchgate.net However, achieving high enantioselectivity and yield remains a key research objective. Future developments are focused on several innovative strategies.

One promising avenue is the use of biocatalysis . The enantioselective reduction of acetophenone (B1666503) derivatives using ketoreductases (KREDs) from various microorganisms like Pichia glucozyma or Saccharomyces uvarum has been well-documented for producing chiral alcohols with high enantiomeric excess (e.e.). rsc.orgresearchgate.net Future research will likely focus on identifying or engineering specific KREDs that are highly active and selective for the sterically hindered and electronically distinct 4,5-dimethoxy-2-nitroacetophenone substrate. This approach offers mild reaction conditions, high selectivity, and a favorable environmental profile. nih.gov

Another key area is the advancement of asymmetric transfer hydrogenation (ATH) and catalytic hydrogenation . These methods utilize chiral transition metal catalysts, often based on ruthenium, rhodium, or iridium, to achieve high enantioselectivity. rsc.orgresearchgate.net The development of novel ligands and catalyst systems that can effectively differentiate between the two enantiotopic faces of the ketone precursor is a major research goal. The challenge lies in overcoming potential catalyst inhibition by the nitro group and achieving high turnover numbers to ensure economic viability.

Below is a table summarizing potential novel synthetic pathways:

| Synthetic Pathway | Catalyst/Enzyme Type | Key Advantages | Research Focus |

| Biocatalytic Reduction | Ketoreductases (KREDs) | High enantioselectivity (>99% e.e.), mild conditions, environmentally benign | Enzyme screening and protein engineering for substrate specificity |

| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, or Ir complexes | High turnover frequency, operational simplicity | Design of novel chiral ligands for enhanced selectivity and activity |

| Catalytic Asymmetric Hydrogenation | Chiral metal catalysts (e.g., Ru/TiO2) | High atom economy, high selectivity | Development of catalysts resistant to nitro group poisoning |

| In Situ Generated Catalysts | Chiral Oxazaborolidines (CBS catalysts) | Predictable stereochemistry, high enantioselectivity for aromatic ketones nih.gov | Optimization for substituted nitroaromatic ketones |

Exploration of Advanced Photochemical Applications in Chemical Systems

The 2-nitrophenyl moiety in this compound is a classic photolabile protecting group (PPG), often referred to as a "caging" group. wikipedia.org Upon irradiation with UV light, the nitro group abstracts a benzylic hydrogen, initiating a reaction cascade that ultimately cleaves the benzylic carbon-oxygen bond. uni-konstanz.dersc.org This property allows for the light-induced release of a protected molecule with high spatial and temporal control.

Future research is focused on leveraging this property in more advanced chemical systems. The chirality of the (S)-1-(4,5-dimethoxy-2-nitrophenyl)ethyl group opens up possibilities for chiral photolabile protecting groups . This could be used to cage prochiral molecules, where the photolytic release would generate a chiral product, or to diastereoselectively protect one functional group in a complex chiral molecule.

Furthermore, the dimethoxy substitution on the phenyl ring is known to red-shift the absorption maximum of the chromophore, potentially allowing for cleavage with longer, less damaging wavelengths of light (e.g., near-UV or even visible light). researchgate.net This is particularly important for applications in biological systems where high-energy UV light can be harmful.

Advanced applications being explored include:

Light-Directed Synthesis: Using this PPG to control the synthesis of complex molecules on a solid support or in solution, where light is used to deprotect specific sites for subsequent reactions.

Caged Catalysts: Attaching the (S)-1-(4,5-dimethoxy-2-nitrophenyl)ethyl group to a catalyst to render it inactive. Irradiation would then release the active catalyst, allowing for precise control over the initiation of a chemical reaction.

Optochemical Biology: Developing caged signaling molecules or enzymes where the chiral nature of the caging group could influence the interaction with a biological target before or after cleavage. nih.gov

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. d-nb.infonih.gov The integration of the synthesis of this compound into continuous flow platforms is a major frontier.

For the synthesis, a packed-bed reactor containing an immobilized catalyst (either a KRED or a heterogeneous metal catalyst) could be used for the continuous enantioselective reduction of 4,5-dimethoxy-2-nitroacetophenone. nih.govrsc.org This approach allows for easy separation of the product from the catalyst, catalyst recycling, and consistent product quality. mdpi.com

Furthermore, flow chemistry is exceptionally well-suited for photochemical reactions. mdpi.com The small dimensions of microreactors ensure uniform light penetration, preventing over-irradiation and the formation of byproducts that can occur in larger batch reactors. nih.gov A continuous flow setup for the photolytic cleavage of substrates protected with the (S)-1-(4,5-dimethoxy-2-nitrophenyl)ethyl group would offer higher efficiency and cleaner reactions.

The table below outlines the potential benefits of integrating flow chemistry:

| Process Step | Flow Chemistry Advantage | Enabling Technology |

| Asymmetric Synthesis | Improved catalyst longevity, easier product isolation, enhanced safety | Packed-Bed Reactors with Immobilized Catalysts |

| Photochemical Cleavage | Uniform irradiation, higher quantum yields, suppression of side reactions | Microreactors with integrated light sources (LEDs) |

| Multi-step Synthesis | Telescoping of reaction steps without intermediate purification | Automated Synthesis Platforms |

Innovations in Catalyst Design for Enhanced Enantioselective Transformations

The core of producing enantiomerically pure this compound lies in the catalyst used for the asymmetric reduction of its ketone precursor. Future innovations in catalyst design are critical for improving efficiency and selectivity.

In the realm of biocatalysis , innovations will likely come from protein engineering . Using techniques like directed evolution, scientists can modify the active site of existing ketoreductases to better accommodate the bulky and electronically unique 4,5-dimethoxy-2-nitroacetophenone substrate, thereby increasing both reaction rate and enantioselectivity. rsc.org

For metal-based catalysts , the focus is on the design of new chiral ligands . These ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the reduction. Research is moving towards more rigid and sterically demanding ligands to enhance enantiomeric discrimination. Additionally, developing catalysts that are tolerant to the nitro functional group is a key challenge, as this group can sometimes coordinate to the metal and inhibit catalysis. rsc.orgresearchgate.net The development of heterogeneous chiral catalysts, where the catalytic complex is anchored to a solid support, is also a major area of innovation, as it simplifies catalyst recovery and reuse, particularly in flow systems. researchgate.net

Key areas for catalyst innovation are summarized below:

| Catalyst Type | Innovation Area | Desired Outcome |

| Biocatalysts (KREDs) | Directed Evolution / Protein Engineering | Enhanced substrate specificity, higher activity, improved stability |

| Homogeneous Metal Catalysts | Novel Chiral Ligand Design | Higher enantioselectivity (>99.5% e.e.), increased turnover numbers |

| Heterogeneous Metal Catalysts | Immobilization on Solid Supports | Facile catalyst recovery and recycling, suitability for flow chemistry |

Q & A

Q. What are the established synthetic routes for (S)-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol, and what are the critical reaction parameters affecting yield?

The synthesis typically involves reducing the corresponding ketone precursor. For example, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone is reduced using sodium borohydride (NaBH₄) in ethanol at 0°C, followed by room-temperature stirring, yielding the alcohol with high efficiency . Critical parameters include:

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C-NMR : Identifies aromatic protons (δ 6.8–7.7 ppm), methoxy groups (δ 3.9–4.0 ppm), and the ethanol moiety (δ 1.4–5.0 ppm) .

- HRMS (ESI+) : Confirms molecular weight (e.g., calculated [M+H]+ for C₁₀H₁₃NO₅: 228.0871) .

- IR spectroscopy : Detects hydroxyl (≈3180 cm⁻¹), nitro (≈1514 cm⁻¹), and ether (≈1122 cm⁻¹) stretches .

Q. How can the purity of this compound be optimized post-synthesis?

Purification via silica gel chromatography with solvents like petroleum ether/ethyl acetate mixtures effectively removes unreacted ketone or borate byproducts . Recrystallization from benzene or ethanol may further enhance purity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its efficacy as a photoremovable protecting group?

The (S)-enantiomer’s spatial arrangement enhances stability under physiological conditions while enabling rapid photorelease. For example, in NAADP derivative synthesis, the stereocenter ensures precise orientation during phosphoramidite coupling, critical for light-triggered activity in biological systems . Comparative studies with (R)-isomers show ≈20% slower release kinetics, highlighting enantiomer-specific interactions .

Q. What are the challenges in utilizing this compound in light-controlled drug delivery systems?

Key challenges include:

- Photostability : Prolonged UV exposure may degrade the nitro group, requiring optimized illumination protocols (e.g., pulsed two-photon systems) .

- Solubility : Hydrophobicity limits aqueous compatibility; derivatization with polar groups (e.g., phosphates) improves bioavailability .

- Release efficiency : Competing side reactions (e.g., nitro-to-nitrite conversion) can reduce yield; stabilizing the excited state with electron-donating methoxy groups mitigates this .

Q. What structural modifications enhance the photorelease kinetics of derivatives?

Modifications explored include:

- Bromination : Replacing the hydroxyl with bromine (via PBr₃) increases electrophilicity, accelerating light-triggered bond cleavage (e.g., 71% yield for 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene) .

- Phosphorylation : Introducing phosphoramidite groups (e.g., in NAADP derivatives) enables integration into oligonucleotides, with ≈85% release efficiency under 365 nm UV .

- Aromatic substitution : Electron-withdrawing groups at the 2-nitro position improve quantum yield by 30% compared to para-substituted analogs .

Methodological Recommendations

- Stereochemical analysis : Use chiral HPLC or circular dichroism to verify enantiopurity .

- Reaction optimization : Employ design of experiments (DoE) to balance temperature, solvent, and stoichiometry in NaBH₄ reductions .

- Photorelease assays : Quantify kinetics via UV-Vis monitoring of nitrobenzaldehyde byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.